molecular formula C13H15NO2S B5252560 3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline

3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B5252560
M. Wt: 249.33 g/mol
InChI Key: CUMZKICIVXKFCU-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NO2S and a molecular weight of 249.3287 g/mol . This compound features a thiophene ring attached to an aniline moiety, which is further substituted with two methoxy groups at the 3 and 5 positions. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinones, sulfoxides.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxyaniline: Lacks the thiophene ring, resulting in different chemical properties and reactivity.

    Thiophene-3-carbaldehyde: Contains the thiophene ring but lacks the aniline moiety and methoxy groups.

    N-(thiophen-3-ylmethyl)aniline: Similar structure but without the methoxy substitutions.

Uniqueness

3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both methoxy groups and the thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(thiophen-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-15-12-5-11(6-13(7-12)16-2)14-8-10-3-4-17-9-10/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMZKICIVXKFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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